N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide
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Overview
Description
N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide is a chemical compound characterized by the presence of a cyanomethyl group and a trifluoromethyl-substituted cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide typically involves the reaction of 4-(trifluoromethyl)cyclohexylamine with cyanomethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, where the reactants are combined in a single reaction vessel. This method can improve efficiency and yield by minimizing the need for intermediate purification steps. The use of molecular sieves and specific catalysts can further enhance the reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanomethyl group may interact with nucleophilic sites in enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-4-(trifluoromethyl)nicotinamide
- N-(Cyanomethyl)-4-(trifluoromethyl)benzamide
- N-(Cyanomethyl)-4-(trifluoromethyl)aniline
Uniqueness
N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties compared to its aromatic counterparts
Properties
IUPAC Name |
N-(cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c12-11(13,14)9-3-1-8(2-4-9)7-10(17)16-6-5-15/h8-9H,1-4,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMXYMJDGPDSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)NCC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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